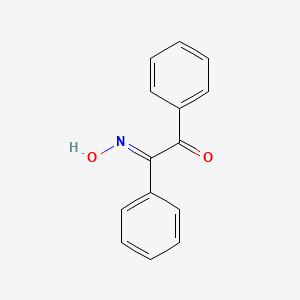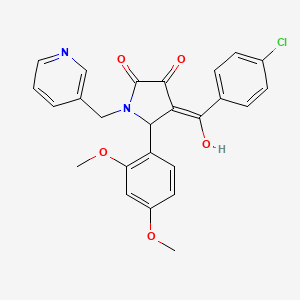
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea, also known as DMP 777, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine urea derivatives and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. In cancer cells, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 inhibits the activity of tyrosine kinases, which are involved in cell proliferation and survival. In neurological disorders, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in neuroinflammation. In cardiovascular diseases, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 activates potassium channels, which leads to vasodilation and a decrease in blood pressure.
Biochemical and physiological effects:
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been shown to have various biochemical and physiological effects in different systems of the body. In cancer cells, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 induces apoptosis, inhibits angiogenesis, and reduces cell proliferation. In neurological disorders, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 reduces oxidative stress, inflammation, and neuronal damage. In cardiovascular diseases, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 causes vasodilation, reduces blood pressure, and improves endothelial function.
実験室実験の利点と制限
The advantages of using N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 include its limited solubility in water and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777. One potential direction is to investigate its efficacy in combination with other drugs for cancer treatment. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, further research is needed to optimize its pharmacokinetic properties and develop more efficient synthesis methods.
In conclusion, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 is a promising compound that has potential therapeutic applications in various fields of research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research is needed to explore its full potential and optimize its pharmacokinetic properties.
合成法
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 involves the reaction of 4,6-dimethyl-2-pyridinylamine with 4-ethoxyphenylisocyanate in the presence of a catalyst to form the corresponding urea derivative. This reaction can be carried out using various methods, including refluxing in a suitable solvent or microwave-assisted synthesis.
科学的研究の応用
N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer research, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been shown to inhibit the growth of tumor cells by inducing apoptosis and blocking angiogenesis. In neurological disorders, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, N-(4,6-dimethyl-2-pyridinyl)-N'-(4-ethoxyphenyl)urea 777 has been shown to have vasodilatory effects, which can potentially be used to treat hypertension.
特性
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-21-14-7-5-13(6-8-14)18-16(20)19-15-10-11(2)9-12(3)17-15/h5-10H,4H2,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPRENHEFCRIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(4-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5495712.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-fluorobenzamide](/img/structure/B5495714.png)
![4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one](/img/structure/B5495716.png)
![1-(4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5495722.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5495725.png)

![8-{[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5495730.png)
![ethyl 1-[2-(4-cyanophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5495736.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-morpholin-4-ylethyl)amino]nicotinamide](/img/structure/B5495739.png)

![N-cyclopropyl-1'-[4-(methylamino)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5495755.png)
![2-(4-chlorophenyl)-4-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5495761.png)

![2-(2-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenoxy)ethanol](/img/structure/B5495787.png)